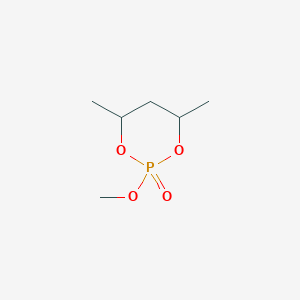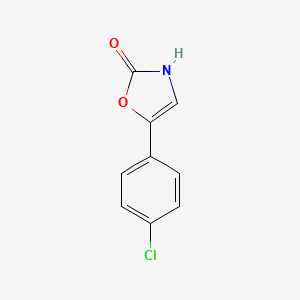![molecular formula C11H26O8S2 B14584834 Methanesulfonic acid--[(1R,2R)-cycloheptane-1,2-diyl]dimethanol (2/1) CAS No. 61154-10-7](/img/structure/B14584834.png)
Methanesulfonic acid--[(1R,2R)-cycloheptane-1,2-diyl]dimethanol (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid–[(1R,2R)-cycloheptane-1,2-diyl]dimethanol (2/1) is a compound that combines methanesulfonic acid with a cycloheptane derivative. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH₃SO₃H, known for its strong acidity and high solubility in water and organic solvents . The cycloheptane derivative, [(1R,2R)-cycloheptane-1,2-diyl]dimethanol, is a bicyclic alcohol that provides unique structural properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–[(1R,2R)-cycloheptane-1,2-diyl]dimethanol typically involves the reaction of methanesulfonic acid with [(1R,2R)-cycloheptane-1,2-diyl]dimethanol under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or diethyl ether, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of dimethyl sulfide using oxygen or chlorine, followed by purification processes . The cycloheptane derivative is synthesized through a series of organic reactions, including hydrogenation and hydroxylation, to obtain the desired diol. The final compound is produced by combining these two components under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonic acid–[(1R,2R)-cycloheptane-1,2-diyl]dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide or thiol.
Substitution: The hydroxyl groups in the cycloheptane derivative can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from -10°C to 50°C .
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfides, thiols, and halogenated cycloheptane compounds .
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid–[(1R,2R)-cycloheptane-1,2-diyl]dimethanol has a wide range of scientific research applications:
Biology: Investigated for its potential as a biochemical reagent in enzyme-catalyzed reactions and protein modifications.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in electroplating, battery electrolytes, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of methanesulfonic acid–[(1R,2R)-cycloheptane-1,2-diyl]dimethanol involves its strong acidic properties, which enable it to act as a proton donor in various chemical reactions. The compound’s molecular targets include nucleophiles and electrophiles, facilitating a wide range of organic transformations. The cycloheptane derivative provides structural stability and enhances the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl methanesulfonate: Another sulfonic acid ester with similar reactivity but different structural properties.
Methanesulfonic acid: The parent compound, known for its strong acidity and wide range of applications.
Uniqueness
Methanesulfonic acid–[(1R,2R)-cycloheptane-1,2-diyl]dimethanol is unique due to the combination of methanesulfonic acid’s strong acidity and the structural properties of the cycloheptane derivative. This combination enhances its reactivity and stability, making it suitable for specialized applications in chemistry, biology, medicine, and industry .
Eigenschaften
CAS-Nummer |
61154-10-7 |
|---|---|
Molekularformel |
C11H26O8S2 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol;methanesulfonic acid |
InChI |
InChI=1S/C9H18O2.2CH4O3S/c10-6-8-4-2-1-3-5-9(8)7-11;2*1-5(2,3)4/h8-11H,1-7H2;2*1H3,(H,2,3,4)/t8-,9-;;/m0../s1 |
InChI-Schlüssel |
BJFJOUZPLVLUEE-CDEWPDHBSA-N |
Isomerische SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CC[C@H]([C@@H](CC1)CO)CO |
Kanonische SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CCC(C(CC1)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole](/img/structure/B14584761.png)
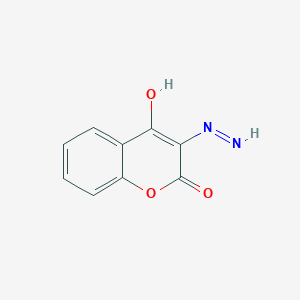
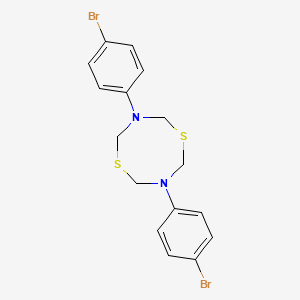
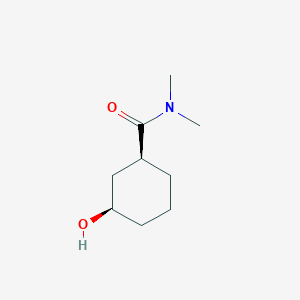
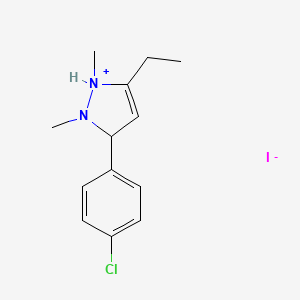
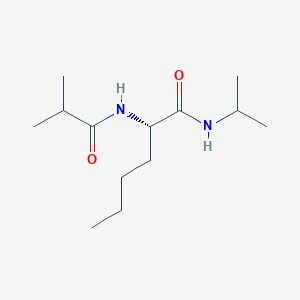
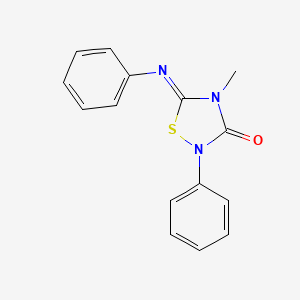
![Methanone, (4-bromophenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14584790.png)
![2,8,8-Trimethyl-4,10-dioxospiro[5.5]undecane-2-carbaldehyde](/img/structure/B14584794.png)
![Bis[2-(methylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14584805.png)
![1-[4-(4-Butyl-6-hydrazinyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14584809.png)
